synthesis and properties of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
synthesis and properties of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide, a key intermediate in synthetic organic chemistry and drug discovery. We will explore its synthesis from fundamental principles, detail a robust experimental protocol, analyze its physicochemical properties, and discuss its applications for researchers, scientists, and professionals in drug development.
Strategic Importance in Medicinal Chemistry
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides three-dimensional diversity, which is crucial for optimizing molecular shape and achieving high-affinity interactions with biological targets.[2] 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide serves as a versatile building block, enabling the incorporation of the N-methyl-2-pyrrolidinylethyl moiety into more complex molecular architectures. The bromoethyl group acts as a reactive handle for nucleophilic substitution, making it an essential reagent for synthesizing a wide range of pharmaceutical intermediates and potential drug candidates, particularly those targeting neurological disorders.[3]
Synthesis and Mechanistic Insights
The synthesis of 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and logical synthetic approach begins with a commercially available and relatively inexpensive starting material, N-methyl-2-pyrrolidinemethanol.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic disconnection of the target molecule points to N-methyl-2-pyrrolidinemethanol as a suitable precursor. The primary challenge is the efficient conversion of a primary alcohol to a primary alkyl bromide. This transformation is a classic functional group interconversion in organic synthesis. The final step involves the formation of the hydrobromide salt to improve the compound's stability and handling characteristics. The hydrobromide salt form is often preferred as it is typically a crystalline solid, less hygroscopic than the free base, and more soluble in polar solvents.[3]
Synthetic Pathway and Core Mechanism
The conversion of the primary alcohol in N-methyl-2-pyrrolidinemethanol to the desired bromide can be achieved via a nucleophilic substitution reaction. A common and effective method involves treating the alcohol with hydrobromic acid. The reaction proceeds through an SN2 mechanism.
Mechanism:
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Protonation of the Hydroxyl Group: The acidic proton from HBr protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
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Nucleophilic Attack: The bromide ion (Br⁻), a strong nucleophile, attacks the electrophilic carbon atom bearing the protonated hydroxyl group.
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Displacement: The attack occurs from the backside, leading to the displacement of the water molecule and the formation of the C-Br bond.
This SN2 pathway is favored for primary alcohols as it minimizes steric hindrance and avoids the formation of an unstable primary carbocation that would be required for an SN1 mechanism.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Objective: To synthesize 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide from N-methyl-2-pyrrolidinemethanol.
Materials:
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N-methyl-2-pyrrolidinemethanol (1.0 eq)
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48% Hydrobromic acid (HBr) (3.0 eq)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether or Methyl tert-butyl ether (MTBE)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-2-pyrrolidinemethanol.
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Addition of HBr: Cool the flask in an ice bath and slowly add 48% hydrobromic acid with stirring. An exotherm may be observed.
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Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Extraction:
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After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is basic (~8-9).
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 2-(2-bromoethyl)-1-methylpyrrolidine.
-
-
Salt Formation and Purification:
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Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or MTBE.
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Cool the solution in an ice bath and add a solution of HBr in a compatible solvent (or bubble HBr gas) until precipitation is complete.
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Collect the resulting solid by vacuum filtration.
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Wash the solid with cold diethyl ether to remove any remaining impurities.[4]
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Dry the product under vacuum to yield 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide as a solid.
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Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR). The presence of the characteristic bromoethyl signals and the disappearance of the alcohol signals from the starting material will validate the success of the reaction.
Physicochemical and Spectroscopic Data
The identity and purity of 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide are confirmed through its physical properties and spectroscopic data.
| Property | Value | Source |
| CAS Number | 1421601-96-8 | [5] |
| Molecular Formula | C₇H₁₅Br₂N | [5] |
| Molecular Weight | 273.01 g/mol | [5] |
| Appearance | Typically a powder or crystalline solid. | |
| Storage Temperature | 4°C | |
| InChI Key | ANVWKHJYNZBODE-UHFFFAOYSA-N |
Spectroscopic Characterization (Expected):
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¹H NMR: Protons on the carbon adjacent to the bromine (CH₂-Br) are expected to appear as a triplet at approximately 3.4-3.6 ppm. The protons of the N-methyl group will likely be a singlet around 2.3-2.5 ppm. The remaining pyrrolidine and ethyl protons will appear as multiplets in the upfield region.
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¹³C NMR: The carbon attached to the bromine (CH₂-Br) will have a characteristic chemical shift in the range of 30-40 ppm. The N-methyl carbon will be around 40-45 ppm, and the other sp³ hybridized carbons of the pyrrolidine ring will appear further upfield.
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Mass Spectrometry (ESI+): The free base (after deprotonation) would show a characteristic isotopic pattern for a single bromine atom, with two major peaks at [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.
Applications and Further Reactions
2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide is a pivotal electrophilic intermediate.[3] Its primary utility lies in SN2 reactions where the bromide is displaced by a wide range of nucleophiles.
Key Applications:
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Synthesis of Pharmaceutical Scaffolds: It is used to attach the 1-methylpyrrolidin-2-ylethyl side chain to various core structures, a common motif in compounds targeting receptors in the central nervous system.[3]
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Alkylation of Amines, Phenols, and Thiols: The compound readily reacts with nitrogen, oxygen, and sulfur nucleophiles to form more complex molecules, expanding the chemical space available for drug discovery.
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Building Block for Heterocyclic Chemistry: It can serve as a precursor for the synthesis of more elaborate heterocyclic systems.
Nucleophilic Substitution Diagram
Caption: General SN2 reaction of the target compound.
Conclusion
2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide is a valuable and versatile reagent in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the reactivity of the bromoethyl group, makes it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in the creation of novel and potent therapeutic agents.
References
- EvitaChem. 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255).
- Sigma-Aldrich. 1-(2-bromoethyl)pyrrolidine hydrobromide | 80819-91-6.
- PubChem. 2-(2-Bromoethyl)-1-methylpyrrolidine.
- BLDpharm. 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide | 1421601-96-8.
- Sigma-Aldrich. 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide | 1421601-96-8.
- Cortese, F. β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses.
- Vitale, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
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